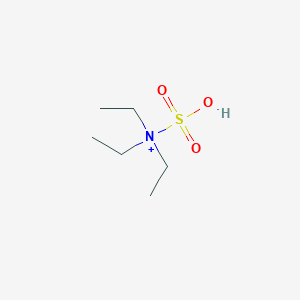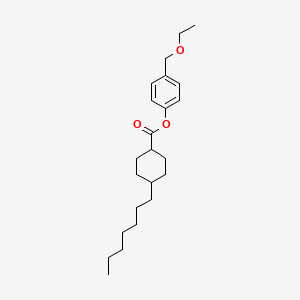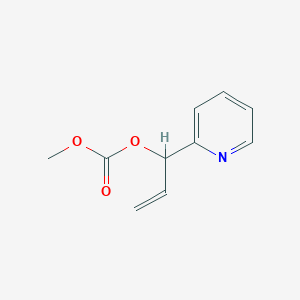
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester is an organic compound with a complex structure that includes a pyridine ring and a propenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester typically involves the reaction of pyridine derivatives with propenyl esters under specific conditions. One common method involves the use of halogen-metal exchange reactions followed by borylation . This method allows for the precise introduction of the propenyl ester group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using palladium-catalyzed cross-coupling reactions. These reactions are known for their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Scientific Research Applications
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid ethyl 1-[[2-methyl-3-[(2-pyridinylamino)carbonyl]-2H-1,2-benzothiazin-4-yl]oxy]ethyl ester
- Pyridinylboronic acids and esters
Uniqueness
Carbonic acid, methyl 1-(2-pyridinyl)-2-propenyl ester is unique due to its specific ester and pyridine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .
Properties
CAS No. |
87802-77-5 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 1-pyridin-2-ylprop-2-enyl carbonate |
InChI |
InChI=1S/C10H11NO3/c1-3-9(14-10(12)13-2)8-6-4-5-7-11-8/h3-7,9H,1H2,2H3 |
InChI Key |
XGHJPXRYHKPLAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(C=C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


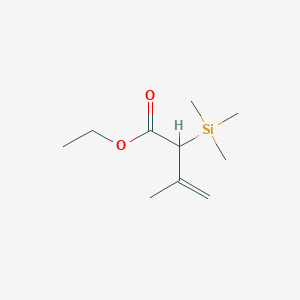
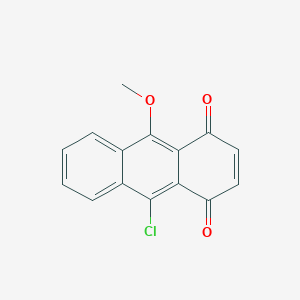
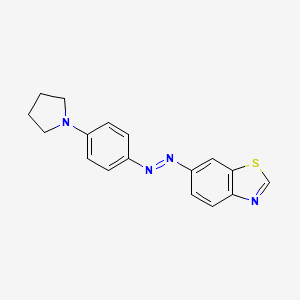
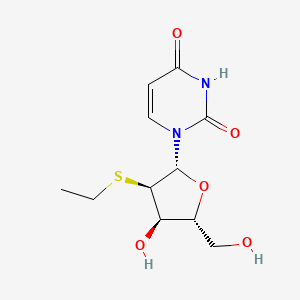
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
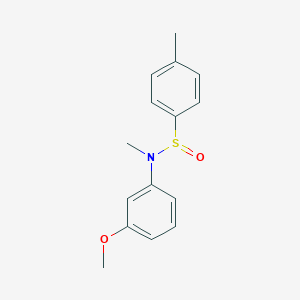
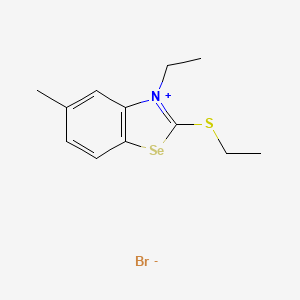
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
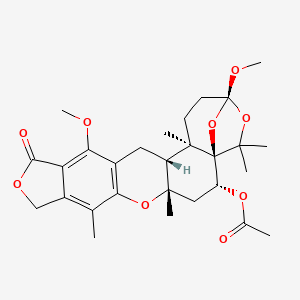
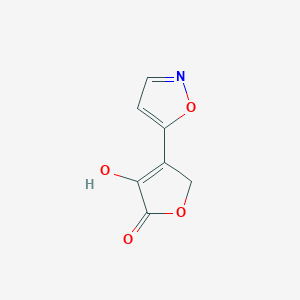
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
